molecular formula C27H20N4OS3 B3003298 5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864938-96-5

5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B3003298
CAS RN: 864938-96-5
M. Wt: 512.66
InChI Key: NCQQAPQZZOKUGG-UHFFFAOYSA-N
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Description

The compound “5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazole derivatives are a very important class of compounds due to their wide range of pharmaceutical and therapeutic activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents was observed to produce different heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure analysis of similar compounds indicates that substitutions with a hydroxy group at both R1 and R3 of the phenyl ring play a major role in the high binding affinity to tyrosinase, especially through the hydrogen bonding interaction of the hydroxyl group at R1 with GLY281 .


Chemical Reactions Analysis

A series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated for their in vitro antiproliferative activities against four human cancer cell lines: MDA-MB-435 (breast), HL-60 (leukemia), HCT-8 (colon) and SF-295 (central nervous system) .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of tyrosinase . The IC50 value of a similar compound, MHY1556, was 0.50μM which was significantly lower than that of kojic acid (IC50=53.95μM), a well-known tyrosinase inhibitor .

Future Directions

Future directions could involve further investigation of the compound’s inhibitory effects on tyrosinase . The most promising compounds were further investigated against tyrosinase (c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR) . Compounds were selected to examine their Pim-1 kinase inhibition activity .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4OS3/c28-14-19-18-12-13-31(15-17-6-2-1-3-7-17)16-24(18)35-26(19)30-25(32)22-10-11-23(33-22)27-29-20-8-4-5-9-21(20)34-27/h1-11H,12-13,15-16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQAPQZZOKUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C#N)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

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